Cas no 71965-25-8 (Phenol,2-methyl(1,7,7-trimethylbicyclo[2.2.1]heptyl)- (9CI))

Phenol,2-methyl(1,7,7-trimethylbicyclo[2.2.1]heptyl)- (9CI) structure
71965-25-8 structure
Product Name:Phenol,2-methyl(1,7,7-trimethylbicyclo[2.2.1]heptyl)- (9CI)
CAS No:71965-25-8
Molecular Formula:C17H24O
Molecular Weight:244.37186
CID:578662
PubChem ID:1783793

Phenol,2-methyl(1,7,7-trimethylbicyclo[2.2.1]heptyl)- (9CI) Properties

Names and Identifiers

    • Phenol,2-methyl(1,7,7-trimethylbicyclo[2.2.1]heptyl)- (9CI)
    • 2-methyl-4-[(1S,3R,4R)-4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl]phenol
    • VS-12273
    • DTXSID90992662
    • Oprea1_622776
    • 2-Methyl-4-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol
    • CS-0359314
    • 71965-25-8
    • 2-methyl-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
    • 2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol
    • AKOS015955719
    • 2-METHYL-4-{1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}PHENOL
    • InChIKey: IPMPHMRYTZWESP-UHFFFAOYSA-N
    • Inchi: InChI=1S/C17H24O/c1-11-9-12(5-6-15(11)18)14-10-13-7-8-17(14,4)16(13,2)3/h5-6,9,13-14,18H,7-8,10H2,1-4H3
    • SMILES: CC1=C(C=CC(=C1)C2CC3CCC2(C3(C)C)C)O

Computed Properties

  • Exact Mass: 244.18282
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 244.182715385g/mol
  • Heavy Atom Count: 18
  • Complexity: 335
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

Phenol,2-methyl(1,7,7-trimethylbicyclo[2.2.1]heptyl)- (9CI) Related Literature

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